Levonorgestrel acetate

Description

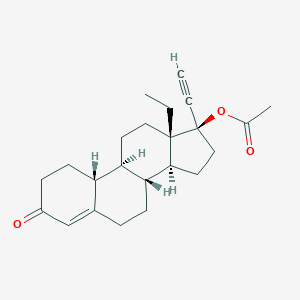

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,14,18-21H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQDJLTYVZAOQX-GOMYTPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314299 | |

| Record name | Levonorgestrel acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13732-69-9, 18290-31-8 | |

| Record name | Levonorgestrel acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13732-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levonorgestrel acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013732699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgestrel acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018290318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonorgestrel acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17β)-13-Ethyl-17-ethynyl-3-oxogon-4-en-17-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVONORGESTREL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF642934XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Progestogen Chemistry and Analogue Development

The journey to levonorgestrel (B1675169) acetate (B1210297) is rooted in the extensive history of modifying the progesterone (B1679170) molecule to create synthetic analogues with enhanced properties. The initial drive for developing synthetic progestogens was to create orally active compounds with improved potency and stability compared to natural progesterone. nih.govmdpi.com

The story begins with the synthesis of norethisterone in 1951 by Carl Djerassi and his team at Syntex. nih.gov This was a pivotal moment, as norethisterone, a 19-nortestosterone derivative, exhibited significantly higher progestogenic potency than its predecessor, ethisterone. nih.gov This breakthrough paved the way for the development of a new class of progestins. The removal of the carbon atom at the C-19 position of testosterone (B1683101) was a key structural modification that shifted the compound's activity from androgenic to progestogenic. nih.gov

Throughout the 1950s and 1960s, further research led to the synthesis of numerous other progestogen analogues, including norethynodrel, lynestrenol, and ethynodiol (B195179) diacetate. nih.gov These early progestogens were instrumental in the development of the first combined oral contraceptives. nih.gov However, the observation of androgenic side effects associated with these early compounds spurred the quest for newer progestogens with more refined activity profiles. nih.gov

This drive for improved selectivity and reduced side effects led to the development of "second-generation" progestins, most notably norgestrel (B7790687), which was synthesized in 1963. wikipedia.orgtandfonline.com Norgestrel is a racemic mixture, meaning it contains both the biologically active levorotatory isomer (levonorgestrel) and the inactive dextrorotatory isomer. wikipedia.orgncats.io Subsequent research focused on isolating the active component, leading to the availability of levonorgestrel as a single-enantiomer drug. wikipedia.org

The development of ester prodrugs of levonorgestrel, such as levonorgestrel acetate and levonorgestrel butanoate, represented a further step in modifying the molecule to achieve different pharmacokinetic profiles, such as those required for long-acting injectable contraceptives or vaginal rings. wikipedia.org Although this compound itself has not been widely marketed for medical use, its synthesis and study are part of the broader narrative of tailoring progestogen structure to achieve specific therapeutic goals. wikipedia.org

Scope and Academic Significance of Levonorgestrel Acetate Research

Synthetic Methodologies for Levonorgestrel and its Acetate Formulations

The synthesis of levonorgestrel, the active pharmaceutical ingredient, is a multi-step process that has evolved to incorporate highly selective and efficient methods. The subsequent formation of the acetate ester is a critical derivatization step.

The biological activity of levonorgestrel is intrinsically linked to its specific stereochemistry. Therefore, stereoselective synthesis is paramount. Modern approaches have moved beyond the resolution of racemic mixtures to more efficient asymmetric syntheses.

One key strategy involves the biocatalytic reductive desymmetrization of a prochiral precursor, ethyl secodione. almacgroup.comnih.gov This process utilizes carbonyl reductase (CRED) enzymes, often from organisms like Saccharomyces cerevisiae, to asymmetrically reduce a ketone, establishing the crucial chirality early in the synthetic sequence. almacgroup.comnih.gov This enzymatic step offers high enantio- and diastereoselectivity, overcoming the limitations of some chemical methods that may require expensive catalysts, cryogenic conditions, and long reaction times. almacgroup.com

Following the creation of the chiral intermediate, the steroid backbone is often constructed via the Torgov cyclization . almacgroup.com This powerful reaction assembles the steroidal A/B ring system. almacgroup.com

Other total synthesis strategies for (−)-norgestrel, the racemic mixture containing levonorgestrel, have been developed. researchgate.net One such approach starts from m-cresol (B1676322) methyl ether, dimethyl malonate, and (E)-1,4-dibromo-2-butene. researchgate.net The steroid skeleton is constructed using an intramolecular Diels-Alder reaction of an o-quinodimethane derivative, with chirality introduced early via an SCN′ reaction. researchgate.net

A one-pot ethynylation and catalytic desilylation has also been developed for the synthesis of levonorgestrel. researchgate.net This method avoids the use of flammable and explosive acetylene (B1199291) gas by using trimethylsilylacetylide, which is then desilylated in the same pot. researchgate.net

A synthesis process starting from methoxydienone (B195248) has also been described, which involves a reaction with an alkynyllithium ammine complex to form an acetylide, followed by hydrolysis to yield levonorgestrel. patsnap.comgoogle.comgoogle.com This method is reported to have simple and easily controlled industrial production conditions. patsnap.comgoogle.comgoogle.com

The formation of this compound from levonorgestrel is an esterification reaction. Several techniques can be employed for this transformation.

Carbodiimide-mediated esterification is a common and effective method. nih.gov This technique typically involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction proceeds by activating the carboxylic acid (acetic acid) with the carbodiimide, which is then susceptible to nucleophilic attack by the hydroxyl group of levonorgestrel.

Another approach involves the use of acetic anhydride (B1165640) . In some cases, to facilitate the esterification of hindered alcohols, highly reactive anhydrides like trifluoroacetic anhydride can be used to promote the reaction. synthinkchemicals.com

The table below summarizes some of the key reagents used in the derivatization of levonorgestrel to its acetate form.

| Reagent Class | Specific Reagent(s) | Role in Reaction |

| Coupling Agent | N,N'-Diisopropylcarbodiimide (DIC) | Activates the carboxylic acid for esterification |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Acyl transfer catalyst |

| Acetylating Agent | Acetic Anhydride | Source of the acetyl group |

Synthesis of Related Substances and Impurity Profiling

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final product.

During the synthesis of this compound, several related substances and byproducts can be formed. These impurities can arise from starting materials, intermediates, or side reactions. The identification and characterization of these impurities are crucial for quality control.

Some known impurities of levonorgestrel and its acetate include:

Levonorgestrel EP Impurity K : A related substance specified in the European Pharmacopoeia. synthinkchemicals.com

Delta1(10)-4,5-dihydro-levonorgestrel : An impurity that can be formed during the synthesis. synthinkchemicals.com

10-α-Hydroxy Levonorgestrel and 10-β-Hydroxy Levonorgestrel : Potential oxidation products. synthinkchemicals.com

Levonorgestrel Impurity 10 : 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate, an intermediate that can carry over into the final product. chemicalbook.com

This compound Delta-5 Impurity : A potential isomer formed during synthesis. synthinkchemicals.com

These impurities are typically identified and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for structural elucidation.

To accurately quantify impurities in the final drug substance, pure reference standards of these impurities are required. The controlled synthesis of these reference impurities is therefore a necessary undertaking.

For instance, a method for the synthesis of three related substances of levonorgestrel has been reported. researchgate.net This process starts from levonorgestrel, where the 3-carbonyl group is first protected. researchgate.net Subsequent oxidation with a peroxy acid can lead to hydroxylated isomers, which can be further oxidized to a keto-derivative. researchgate.net These synthesized impurities are then purified and characterized by spectroscopic methods (NMR, MS) and HPLC to confirm their identity and purity, allowing them to be used as reference standards. researchgate.net

Similarly, a preparation method for Levonorgestrel pharmacopoeia impurity V has been developed to provide a qualified reference substance for quality control. google.com This synthesis has been designed to be short, high-yielding, and to use readily available raw materials. google.com

Advanced Chemical Modifications and Prodrug Development

Research into advanced chemical modifications of levonorgestrel aims to improve its therapeutic profile, for example, by creating long-acting formulations. Prodrugs are inactive derivatives that are converted to the active drug in the body. nih.gov

Ester prodrugs of levonorgestrel have been extensively investigated. nih.govLevonorgestrel butanoate (LB) is a notable example that has been studied as a long-acting injectable contraceptive. nih.gov The rationale behind this approach is that the ester derivative is more lipophilic and, when administered, forms a depot from which the active levonorgestrel is slowly released as the ester is hydrolyzed by enzymes in the body. nih.gov This strategy aims to provide sustained therapeutic drug levels over a prolonged period, reducing the frequency of administration. nih.gov

The development of these long-acting formulations also involves careful consideration of the delivery system. For instance, levonorgestrel has been encapsulated in biodegradable poly(D,L-lactide-co-glycolide) (PLG) microspheres to achieve controlled release. nih.gov Another approach involves embedding levonorgestrel-loaded chitosan (B1678972) microspheres into a poly(vinyl alcohol) hydrogel. researchbank.ac.nz These advanced drug delivery systems are designed to provide a stable and predictable release profile.

Design and Synthesis of Novel Levonorgestrel Esters

The primary strategy for creating long-acting levonorgestrel prodrugs involves the esterification of the 17β-hydroxyl group. This modification alters the physicochemical properties of the parent molecule, leading to changes in its absorption, distribution, metabolism, and excretion (ADME) profile. The World Health Organization (WHO) initiated a significant program to systematically synthesize and evaluate a wide array of levonorgestrel esters for their potential as long-acting injectable contraceptives. google.comgfmer.chkup.at

Early research under this program led to the synthesis of numerous esters, including those derived from aliphatic and cyclic carboxylic acids. kup.atnih.gov A key finding was that the biological activity, measured by the duration of estrus suppression in animal models, varied with the nature of the ester group. For instance, in a series of straight-chain aliphatic esters, the activity was found to increase from the formate (B1220265) to the butanoate ester, after which it gradually declined with increasing chain length. kup.at Similarly, for cyclic esters, activity peaked with the cyclobutyl ring and diminished with larger ring sizes. kup.at

More recent research has explored the synthesis of levonorgestrel esters with different functionalities to further prolong their action. One notable area of investigation has been the development of levonorgestrel esters of unsaturated acids. nih.govcsic.es These compounds are synthesized with the goal of achieving a controlled and sustained release of the active levonorgestrel molecule. nih.gov

A particularly promising development has been the synthesis of a levonorgestrel-phenoxyacetic acid ester analog. nih.govresearchgate.net This compound demonstrated significantly longer anti-ovulatory properties in murine models compared to medroxyprogesterone (B1676146) acetate (MPA), a commonly used injectable contraceptive. nih.govresearchgate.net The synthesis of such esters often involves carbodiimide-mediated esterification of levonorgestrel. nih.gov

Another innovative approach involves linking levonorgestrel to a sulfonamide function through an ester bond. nih.govresearchgate.net This strategy was conceived with the aim of targeting the prodrug to red blood cells, which are rich in carbonic anhydrase II, potentially leading to a steady systemic concentration over time. nih.gov The synthesis of these aryl and aliphatic sulfamoyl levonorgestrel esters involves multi-step reaction schemes. nih.govresearchgate.net

The synthesis of these novel esters is often achieved through methods such as reacting the appropriate acid chloride with the thallium salt of levonorgestrel or through carbodiimide-mediated coupling reactions. nih.govnih.gov The purity of the synthesized esters is crucial for their biological evaluation and is often assessed using techniques like high-performance liquid chromatography (HPLC). nih.gov

Table 1: Examples of Synthesized Levonorgestrel Esters and their Reported Activity

| Ester Derivative | Synthesis Highlight | Reported Biological Activity | Reference(s) |

| Levonorgestrel Butanoate | Developed under the WHO program. | Longer acting than other simple aliphatic esters in rat models. nih.gov | nih.govwikipedia.org |

| Levonorgestrel Cyclopropylcarboxylate | Synthesized as part of the WHO program. | Showed prolonged anti-ovulatory activity in rats when given as a microcrystalline suspension. nih.gov | kup.atnih.gov |

| Levonorgestrel Cyclobutylcarboxylate | Investigated in the WHO program. | Demonstrated extended duration of action in animal studies. nih.gov | kup.atnih.gov |

| Levonorgestrel-Phenoxyacetic Acid Ester | Synthesized via carbodiimide-mediated esterification. | Exhibited longer anti-ovulatory properties in murine models than medroxyprogesterone acetate. nih.govresearchgate.net | google.comnih.govresearchgate.net |

| Levonorgestrel-3-sulfamoylphenoxyacetate | Synthesized by linking to a sulfonamide function. | The meta-sulfamoylphenoxyacetic acid analog was the most effective in its series for ovulation inhibition. nih.gov | nih.gov |

Prodrug Strategies for Modulated Release Kinetics

The fundamental principle behind developing levonorgestrel ester prodrugs is to control the rate at which the active levonorgestrel is released in the body, thereby achieving a prolonged therapeutic effect from a single administration. The rate of hydrolysis of the ester bond is a critical determinant of the release kinetics.

One of the most extensively studied prodrugs is levonorgestrel butanoate (LNG-B). wikipedia.orgwikipedia.org Developed as a potential long-acting injectable contraceptive, LNG-B is designed to be administered as a microcrystalline suspension. gfmer.chnih.govwikipedia.org Following injection, the suspended particles act as a depot from which the prodrug slowly dissolves and is subsequently hydrolyzed by esterases in the body to release levonorgestrel over an extended period. gfmer.ch While levonorgestrel butanoate showed promise, it did not achieve a contraceptive effect for up to six months in clinical trials. google.com

The structure of the ester moiety plays a crucial role in determining the release rate. For instance, the introduction of an α-methyl group to a phenoxyacetic acid ester of levonorgestrel was found to potentially inhibit ester hydrolysis, suggesting that steric hindrance around the ester linkage can modulate the release of the active compound. nih.gov

Another strategy for modulating release involves encapsulating levonorgestrel within biodegradable polymer microspheres. While not a prodrug in the classical sense of a covalent modification of the drug itself, this approach functions as a drug delivery system that controls the release kinetics. Studies have utilized poly(D,L-lactide-co-glycolide) (PLG) microspheres to encapsulate levonorgestrel. nih.govresearchgate.net These biodegradable polymers undergo hydrolysis of their ester bonds in vivo, gradually releasing the entrapped drug. researchgate.net This method has been shown to provide sustained plasma levels of levonorgestrel for several months in animal models, offering a significant advantage over the rapid decline in levels seen with the injection of levonorgestrel microcrystals alone. nih.gov The release profile can be further fine-tuned by altering the properties of the microspheres, such as their porosity and the manufacturing process. nih.gov

The development of ester prodrugs that are substrates for specific enzymes is another advanced strategy. The concept of linking levonorgestrel to a sulfonamide moiety to target carbonic anhydrase is an example of this targeted approach, aiming for a more controlled and site-specific release. nih.gov

Ultimately, the goal of these prodrug strategies is to achieve zero-order release kinetics, where the drug is released at a constant rate over a prolonged period. This would maintain therapeutic drug levels within the desired window, avoiding the initial peak and subsequent trough in concentrations often associated with conventional formulations.

Molecular Pharmacology and Receptor Interaction Dynamics

Progesterone (B1679170) Receptor Binding and Ligand-Receptor Interactions

Levonorgestrel (B1675169) acetate (B1210297) (LNG-A), a synthetic progestin, is the 17β-acetate ester and a prodrug of levonorgestrel (LNG). wikipedia.org Its interaction with the progesterone receptor (PR) is central to its biological activity. As a progestogen, it functions as an agonist of the progesterone receptor, mimicking the effects of the natural hormone progesterone. wikipedia.orgwikipedia.org

Levonorgestrel acetate demonstrates a pronounced and high affinity for the progesterone receptor. wikipedia.org Research indicates that its binding affinity is significant, positioning it as a potent progestational agent. Competition experiments suggest that norgestimate, a related compound, acts as a prodrug, with its metabolites, including levonorgestrel and levonorgestrel-17-acetate, being the primary molecules that actively bind to the progesterone receptor. nih.gov

Studies quantifying its relative binding affinity (RBA) have shown that LNG-A possesses approximately 135% of the affinity of the reference progestin promegestone. wikipedia.org Another study found its RBA to be 110% relative to R5020, a highly potent synthetic ligand used in receptor analysis, placing its binding strength in the same order of magnitude as its active metabolite, levonorgestrel. nih.gov This strong agonist binding profile underpins its function as a progestogen. In contrast to progesterone receptor modulators like ulipristal (B1683391) acetate which can have mixed agonist and antagonist effects, or antagonists like mifepristone (B1683876), levonorgestrel and its acetate ester are characterized by their agonist activity. researchgate.netracgp.org.au

Table 1: Relative Binding Affinity (RBA) to Progesterone Receptor (PR) This table is interactive. You can sort and filter the data.

| Compound | RBA (%) vs. Promegestone | RBA (%) vs. R5020 | Receptor Activity |

|---|---|---|---|

| This compound | 135 wikipedia.org | 110 nih.gov | Agonist |

| Levonorgestrel | 150 wikipedia.org | ~110 nih.gov | Agonist |

Computational molecular modeling has provided significant insights into the three-dimensional interactions between progestins and the progesterone receptor's ligand-binding domain (LBD). uchicago.edu Molecular docking and dynamics simulations are employed to visualize how ligands like levonorgestrel, the active form of LNG-A, fit within the receptor's binding pocket and to assess the stability of the resulting complex. uchicago.eduresearchgate.net

Crystallographic data from the Protein Data Bank, such as the structure with PDB ID 3D90, details the complex of levonorgestrel with the progesterone receptor. uchicago.edu These models reveal the precise orientation of the ligand and the key amino acid residues involved in the interaction. Such in silico studies are crucial for understanding the structure-activity relationship and explaining the high binding affinity observed in biochemical assays. researchgate.netnih.gov The primary goal of this research is to elucidate how different progesterone receptor modulators dock to the LBD, which can help explain their varying efficacies and biological responses. uchicago.edu

The high affinity of levonorgestrel and its acetate ester for the progesterone receptor is determined by specific structural features of the molecule. The crystal structure of the levonorgestrel-PR LBD complex reveals critical points of contact that stabilize the interaction. researchgate.net

Key structural determinants include:

The 13-Ethyl Group : The presence of an ethyl group at the C-13 position, rather than the methyl group found in other progestins like norethindrone (B1679910), is reported to significantly increase binding affinity. researchgate.net

The 17α-Ethynyl Group : This group is a common feature in many potent synthetic steroids and is crucial for high-affinity binding to the progesterone receptor.

Interaction with Asn719 : A critical hydrogen bond is formed between the 17β-hydroxyl group of levonorgestrel and the asparagine residue at position 719 (Asn719) within the receptor's binding pocket. researchgate.net

The 17β-Acetate Ester : In this compound, the hydroxyl group at the 17β position is esterified. While LNG-A is a prodrug that can be hydrolyzed to levonorgestrel, its own high binding affinity suggests the acetate group is well-accommodated within the LBD. wikipedia.orgnih.gov

Androgen Receptor Interaction and Modulatory Effects

In addition to its primary activity at the progesterone receptor, this compound's active metabolite, levonorgestrel, also interacts with the androgen receptor (AR).

Levonorgestrel is classified as a weak agonist of the androgen receptor. wikipedia.org Its chemical structure, which is derived from testosterone (B1683101), allows it to bind to the AR, leading to potential androgenic effects. oup.comkarger.com The affinity of levonorgestrel for the AR is significant when compared to other progestins, and this cross-reactivity is a key aspect of its pharmacological profile. oup.comresearchgate.net

Multiple studies have quantified the binding affinity of levonorgestrel to the AR, often in comparison to the natural androgen dihydrotestosterone (B1667394) (DHT) or other synthetic steroids. While some progestins have negligible affinity for the AR, levonorgestrel's binding is consistently observed. nih.govnih.gov For instance, one study determined the RBA of levonorgestrel for the AR to be 22% (0.220) relative to dihydrotestosterone. glowm.com Another investigation using mouse kidney cytosol found that the RBA of 3-keto-desogestrel for the AR was significantly higher than that of levonorgestrel. karger.comnih.gov

Interaction with Other Steroid Receptors (Mineralocorticoid, Glucocorticoid, Estrogen)

Investigations reveal that levonorgestrel binds with high affinity to the progesterone and androgen receptors. nih.gov Its affinity for the progesterone receptor is approximately 323% that of progesterone itself. pharmgkb.org The interaction with the androgen receptor is also significant, with a binding affinity that is 58% of that of testosterone. pharmgkb.org This androgenic activity is a well-documented aspect of levonorgestrel's pharmacology. wikipedia.org

In contrast, the cross-reactivity of levonorgestrel with other steroid receptors is considerably lower. Its binding affinity for the mineralocorticoid receptor is about 17% of that of aldosterone, and for the glucocorticoid receptor, it is approximately 7.5% of that of cortisol. pharmgkb.org Notably, levonorgestrel shows virtually no affinity for the estrogen receptor, with a relative binding affinity of less than 0.02% compared to estradiol (B170435). pharmgkb.orgnih.gov This lack of estrogenic activity is a key feature of its pharmacological profile. nih.gov

The binding of levonorgestrel to sex hormone-binding globulin (SHBG) is also a significant factor in its pharmacology. It binds with high affinity to SHBG, which can influence the levels of free, biologically active testosterone. karger.comkarger.comwikipedia.orgnih.gov

Table 1: Relative Binding Affinity of Levonorgestrel to Steroid Receptors

The binding of a ligand, such as levonorgestrel, to a steroid receptor induces a conformational change in the receptor protein. This alteration is a critical step in initiating the downstream cellular response. While the primary interaction of levonorgestrel is with the progesterone receptor, its binding to other steroid receptors, albeit with lower affinity, also triggers conformational shifts in these non-progesterone receptors. uchicago.edunih.gov

When levonorgestrel binds to the androgen receptor, it induces a conformational change that allows the receptor to interact with androgen response elements on DNA, leading to androgenic effects. nih.gov Similarly, its interaction with the glucocorticoid and mineralocorticoid receptors, although weaker, would also involve ligand-induced conformational changes necessary for receptor activation. nih.gov The extent and nature of these conformational changes are key determinants of the subsequent biological response, whether it be agonistic or antagonistic.

Post-Receptor Signaling Pathways and Cellular Responses

Beyond the classical genomic pathway involving direct DNA binding, steroid hormones can also elicit rapid, non-genomic effects through the activation of intracellular signaling cascades. Progestins have been demonstrated to activate various pathways, including the Src and mitogen-activated protein kinase (MAPK) signaling cascades. jscimedcentral.com

The Src kinase system is a significant integrator of steroid receptor signaling. jscimedcentral.com It can interact with both the estrogen receptor and the progesterone receptor, leading to the activation of the MAPK pathway. jscimedcentral.comnih.gov This non-genomic signaling is primarily mediated by the classic progesterone and estrogen receptors. jscimedcentral.com While studies have shown that progesterone can induce lordosis behavior through the activation of Src kinase, the specific involvement of levonorgestrel in activating the Src/MAPK pathway in the central nervous system in the same manner is not definitively established. jscimedcentral.com However, it is known that progestins, in general, can influence these pathways, suggesting a potential mechanism for some of levonorgestrel's rapid cellular effects. ahajournals.orgfrontiersin.orgresearchgate.net

The binding of levonorgestrel to its receptors ultimately leads to the modulation of gene expression, which underlies its physiological effects. Studies have investigated the impact of levonorgestrel on the gene expression profiles of various tissues.

In the endometrium, post-ovulatory administration of levonorgestrel has been shown to cause minimal changes in the global gene expression profile during the receptive period. bioscientifica.comresearchgate.net While some genes involved in the immune response and other cellular processes were found to be altered, the magnitude and nature of these changes did not support the hypothesis that levonorgestrel significantly interferes with endometrial receptivity. bioscientifica.com Specifically, mean levels of PAEP, TGM2, CLU, IGF2, and IL6ST mRNAs increased, while those of HGD, SAT1, EVA1, LOC90133, ANXA1, SLC25A29, CYB5A, CRIP1, and SLC39A14 decreased. bioscientifica.com

In the context of male contraception, the combination of testosterone undecanoate (TU) and levonorgestrel was found to alter the expression of a greater number of testicular genes compared to TU alone. nih.gov Both treatments suppressed the expression of genes involved in Leydig and Sertoli cell function, such as INSULIN-LIKE 3 and INHIBIN ALPHA, and increased the expression of pro-apoptotic transcripts. nih.gov The combination therapy with levonorgestrel specifically upregulated INSULIN-LIKE 6 and RELAXIN 1 and downregulated RNA-binding protein transcripts. nih.gov

Furthermore, in rainbow trout liver cells, levonorgestrel was observed to impact the gene expression of phase I and phase II detoxification enzymes, as well as other detoxification-related genes. mdpi.com It led to an upregulation of CYP3A27, MRP2, and CAT gene expression. mdpi.com

Table 2: Compounds Mentioned in the Article

"}

Structure Activity Relationship Sar Studies

Elucidation of Structural Features Governing Progestational Activity

The progestational activity of levonorgestrel (B1675169) is intrinsically linked to its specific chemical structure. As a synthetic 13-ethyl-substituted 19-norsteroid, it exhibits potent progestational effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a compound with its biological activity. In the context of levonorgestrel and other progestins, QSAR studies help to identify the key molecular features that determine their progestational potency. researchgate.net These models often use physicochemical descriptors to predict the activity of new or untested compounds.

A study involving a series of steroids, including levonorgestrel, utilized physicochemical parameters to establish a structure-activity relationship for oral contraceptive activity. unicamp.br The findings indicated that the presence of an ethynyl (B1212043) group at the 17α position and a hydroxyl or acetoxyl group at the 17β position is associated with high oral contraceptive activity. unicamp.br

Physiologically-based pharmacokinetic (PBPK) models have also been developed to simulate the release and systemic exposure of levonorgestrel from implants. mdpi.com These models, which can incorporate different release functions like first-order and biexponential release, help in predicting the long-term in vivo performance of various formulations. mdpi.com

Impact of Functional Group Modifications on Biological Activity

Modifications to the functional groups of the levonorgestrel molecule can significantly alter its biological activity. Levonorgestrel itself is the biologically active form of norgestimate, which is a prodrug that is converted to levonorgestrel and norelgestromin (B1679859) in the body. nih.gov

The core structure of levonorgestrel, a 13-ethyl gonane, is a key determinant of its potent progestational activity. nih.govoup.com The removal of the C-19 angular methyl radical and the addition of a C-13 ethyl group significantly enhance progestational activities compared to other steroid structures. oup.com

Studies on esters of levonorgestrel have shown that modifications at the 17-β position can lead to compounds with prolonged anti-ovulatory properties. For instance, a levonorgestrel-phenoxyacetic acid ester analog demonstrated longer anti-ovulatory effects in murine models compared to medroxyprogesterone (B1676146) acetate (B1210297). researchgate.net This highlights the potential for creating long-acting contraceptives through targeted functional group modifications.

SAR of Androgenic and Other Steroid Receptor-Mediated Effects

Levonorgestrel's interaction with other steroid receptors, particularly the androgen receptor, is a critical aspect of its pharmacological profile.

Correlation Between Molecular Descriptors and Androgenic Potency

Levonorgestrel exhibits weak androgenic activity due to its binding to the androgen receptor (AR). wikipedia.org The androgenic potency of progestins like levonorgestrel is correlated with specific molecular descriptors. A study analyzing various progestins found that the relative androgenic potencies were in the order of levonorgestrel ≈ norethindrone (B1679910) acetate > cyproterone (B1669671) acetate > nestorone. nih.gov

Another study used principal component analysis (PCA) to select three descriptors that were appropriate for an SAR study of the androgenic effect of a series of compounds, including levonorgestrel. unicamp.br The results showed that high values for these descriptors were related to high androgenic effects, with levonorgestrel, a high-activity compound, possessing the highest values for these parameters. unicamp.br

The androgenic properties of progestins can influence their biological activity in tissues like the breast epithelium. Androgenic progestins, including levonorgestrel, have been shown to induce the expression of RANKL, a key mediator of progesterone (B1679170) receptor signaling-induced cell proliferation, an effect that is dependent on androgen receptor activity. embopress.org

Structural Requirements for Off-Target Receptor Binding

Besides the progesterone and androgen receptors, levonorgestrel can bind to other steroid receptors, although generally with lower affinity. nih.gov The binding of progestins to these "off-target" receptors can lead to a range of other biological effects. nih.gov

The chemical structure of a progestogen determines its binding profile to various steroid receptors, including the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR). oncotarget.com Levonorgestrel has been shown to have a relatively high affinity for the mineralocorticoid receptor, at about 75% that of aldosterone, but it does not exhibit significant mineralocorticoid or antimineralocorticoid activity. wikipedia.org It has minimal binding affinity for the estrogen receptor. tandfonline.com

The binding of levonorgestrel to sex hormone-binding globulin (SHBG) is another important aspect of its pharmacology, as it can displace testosterone (B1683101) from SHBG, thereby increasing the levels of free, active testosterone. unicamp.br

Design Principles for Optimized Steroid Receptor Modulators

The knowledge gained from SAR studies of levonorgestrel and other progestins has informed the design of new generations of selective progesterone receptor modulators (SPRMs). nih.gov SPRMs are designed to have tissue-specific agonist, antagonist, or mixed effects, with the goal of maximizing therapeutic benefits while minimizing undesirable side effects. nih.gov

The development of SPRMs involves modifying the basic steroid structure to fine-tune its interaction with the progesterone receptor and other steroid receptors. nih.gov For example, the introduction of different substituents can alter the conformation of the receptor upon binding, leading to different downstream effects. nih.gov The ultimate aim is to create compounds with a more favorable profile of activity, such as potent progestational effects with reduced androgenic or other off-target activities. nih.gov

The design of an "ideal" selective estrogen receptor modulator (SERM) has been considered, with the goal of achieving ER agonist activity in some tissues and antagonist activity in others. nih.gov While achieving a single ideal agent seems unlikely, the progress in developing newer SERMs suggests that compounds with improved profiles are attainable. nih.gov A similar approach is being applied to the development of next-generation progestins and SPRMs.

Interactive Data Table: Receptor Binding Affinity of Levonorgestrel

| Receptor | Relative Binding Affinity (%) | Reference Compound |

| Progesterone Receptor | 323 | Progesterone |

| Androgen Receptor | 58 | Testosterone |

| Mineralocorticoid Receptor | 17 | Aldosterone |

| Glucocorticoid Receptor | 7.5 | Cortisol |

| Estrogen Receptor | <0.02 | Estradiol (B170435) |

Source: tandfonline.com

Metabolic Pathways and Biotransformation

Hepatic Metabolism and Cytochrome P450 Enzyme Involvement

The initial phase of levonorgestrel (B1675169) metabolism is predominantly carried out by the cytochrome P450 (CYP) system of enzymes located in the liver. scielo.org.coscielo.org.co This family of enzymes is responsible for the oxidative metabolism of a wide array of substances, including steroids. scielo.org.coscielo.org.co

Identification of Metabolic Enzymes (e.g., CYP3A4, CYP3A5)

Research has identified the specific CYP isoenzymes responsible for the metabolism of levonorgestrel. In vitro studies have pinpointed CYP3A4 as the primary enzyme involved in the clearance of levonorgestrel. scielo.org.codrugbank.comnih.gov CYP3A5 also contributes to its metabolism, although to a lesser extent. scielo.org.codrugbank.comnih.gov The activity of these enzymes can be influenced by various factors, including genetic polymorphisms, which may lead to inter-individual differences in levonorgestrel's pharmacokinetic profile. scielo.org.conih.govresearchgate.net Concomitant use of drugs that induce or inhibit CYP3A4 can significantly alter the plasma concentrations of levonorgestrel. wikipedia.orgwww.gov.ukmedicines.org.uk

| Enzyme | Role in Levonorgestrel Metabolism | Key Findings |

|---|---|---|

| CYP3A4 | Major enzyme responsible for the oxidative metabolism and clearance of levonorgestrel. scielo.org.codrugbank.comnih.gov | Its activity is a key determinant of levonorgestrel plasma levels. www.gov.ukmedicines.org.uk Inducers of CYP3A4 can decrease levonorgestrel's efficacy, while inhibitors can increase its concentration. wikipedia.orgwww.gov.ukmedicines.org.uk |

| CYP3A5 | Contributes to the metabolism of levonorgestrel, but to a lesser degree than CYP3A4. scielo.org.codrugbank.comnih.gov | Genetic variations in CYP3A5 can contribute to inter-individual variability in levonorgestrel pharmacokinetics. scielo.org.conih.govresearchgate.net |

Characterization of Phase I Metabolites (e.g., Hydroxylated, Reduced Forms)

Phase I metabolism of levonorgestrel involves chemical modifications that introduce or expose functional groups, making the molecule more water-soluble. The primary reactions are reduction and hydroxylation. nih.govwikipedia.orgnih.gov

The α,β-unsaturated ketone in ring A of the levonorgestrel molecule undergoes extensive reduction. nih.gov This results in the formation of dihydro- and tetrahydro- metabolites. nih.gov Additionally, hydroxylation occurs at various positions on the steroid nucleus, with the most common sites being C2α, C16α, and C16β. nih.govnih.govnih.gov One of the identified hydroxylated metabolites is 16β-hydroxylevonorgestrel. drugbank.com Small quantities of 3α, 5α-tetrahydrolevonorgestrel are also formed. drugbank.com To date, no pharmacologically active metabolites of levonorgestrel have been identified. drugbank.commedsafe.govt.nz

| Metabolite Type | Examples | Metabolic Process |

|---|---|---|

| Reduced Forms | Dihydrolevonorgestrel, Tetrahydrolevonorgestrel (e.g., 3α,5β-tetrahydrolevonorgestrel) nih.govwho.int | Reduction of the α,β-unsaturated ketone in ring A. nih.gov |

| Hydroxylated Forms | 2α-hydroxy-levonorgestrel, 16α-hydroxy-levonorgestrel, 16β-hydroxy-levonorgestrel nih.gov | Addition of hydroxyl groups to the steroid structure, primarily at the C2 and C16 positions. nih.govnih.gov |

Conjugation Reactions and Phase II Metabolism

Following Phase I reactions, the modified levonorgestrel metabolites undergo Phase II metabolism, which involves conjugation with endogenous molecules. This process further increases their water solubility and facilitates their elimination from the body.

Formation of Glucuronide and Sulfate (B86663) Conjugates

The primary conjugation reactions for levonorgestrel metabolites are glucuronidation and sulfation. wikipedia.orgmedsafe.govt.nzresearchgate.net In the liver, hydroxylated metabolites are conjugated with glucuronic acid by glucuronidase enzymes, forming glucuronide conjugates. medicines.org.ukmedsafe.govt.nzrwandafda.gov.rw Sulfate conjugates are also formed. nih.gov While both types of conjugates are produced, they are found in different proportions in various bodily fluids. nih.gov In plasma, sulfate conjugates are the predominant form of circulating metabolites. nih.govnih.gov Conversely, in urine, levonorgestrel metabolites are primarily excreted as glucuronide conjugates. nih.govmedsafe.govt.nz

Role of Conjugation in Biodisposition

Conjugation plays a crucial role in the biodisposition of levonorgestrel by transforming the lipophilic compound into more hydrophilic derivatives that can be readily excreted. The formation of glucuronide and sulfate conjugates significantly enhances the elimination of levonorgestrel and its metabolites from the body, primarily through urine and feces. medsafe.govt.nz Approximately equal proportions of metabolites are excreted via these two routes. medsafe.govt.nz

In Vitro and Ex Vivo Metabolic Studies

In vitro and ex vivo studies have been instrumental in elucidating the metabolic pathways of levonorgestrel. In vitro studies using human liver microsomes have been crucial in identifying the specific cytochrome P450 enzymes, particularly CYP3A4, involved in its metabolism. nih.gov These studies allow for a controlled environment to investigate the kinetics of enzyme-mediated reactions and the formation of various metabolites.

Ex vivo studies, which may involve the analysis of blood, urine, or tissue samples from individuals who have taken levonorgestrel, provide valuable information about the metabolic profile in a physiological context. For instance, analysis of serum has revealed the presence of both unconjugated levonorgestrel and its conjugated metabolites, with concentrations of the latter increasing over time after administration. who.int These studies have confirmed that the major circulating metabolites are sulfate and glucuronide conjugates. who.int Furthermore, ex vivo studies have been used to investigate the impact of genetic polymorphisms in metabolic enzymes on the pharmacokinetics of levonorgestrel in different individuals. scielo.org.conih.govresearchgate.net

Metabolic Profiling in Tissue Homogenates and Cell Lines

In vitro studies using tissue homogenates, particularly from the liver, have been crucial in elucidating the metabolic pathways of levonorgestrel. The primary site of metabolism is the liver, where it undergoes extensive biotransformation.

Studies on other tissue homogenates have also provided insights. Research using rat hypothalamus and pituitary tissue demonstrated that levonorgestrel is efficiently converted into A-ring reduced derivatives. The major metabolic products identified were 5α-dihydrolevonorgestrel and 3α,5α-tetrahydrolevonorgestrel. drugbank.com This A-ring reduction was found to be dependent on the presence of NADPH. drugbank.com

Table 1: Key Metabolic Pathways and Metabolites of Levonorgestrel in In Vitro Systems

| In Vitro System | Key Enzymes/Pathways | Major Metabolites Identified | Reference |

| Human Liver Microsomes | CYP3A4 (major), CYP2E1, CYP2C19, CYP2C9, Reduction, Conjugation (Glucuronidation) | 2α-hydroxy-LNG, 1β-hydroxy-LNG, 16β-hydroxy-LNG, 3α, 5β-tetrahydrolevonorgestrel | fda.govfda.govmedsafe.govt.nztga.gov.au |

| Rat Hypothalamus & Pituitary Homogenates | A-ring reduction (NADPH-dependent) | 5α-dihydrolevonorgestrel, 3α,5α-tetrahydrolevonorgestrel | drugbank.com |

| Human Jejunal Mucosa | Conjugation (Sulfation) | Ethinylestradiol sulphate (from co-administered ethinylestradiol) | nih.gov |

Note: This table summarizes findings on levonorgestrel, the active metabolite of levonorgestrel acetate (B1210297).

Biotransformation in Specific Organ Systems (e.g., Skin)

The biotransformation of levonorgestrel has been investigated in organ systems other than the liver, such as the skin and the gastrointestinal tract.

An in vitro study examining the biotransformation of levonorgestrel in human skin indicated no significant metabolism of the compound during its penetration through the skin. nih.gov This suggests that when administered transdermally, levonorgestrel may be absorbed into the systemic circulation largely unchanged.

Conversely, studies on human jejunal mucosa have shown some metabolic activity. When incubated with preparations of jejunal tissue, levonorgestrel underwent a low degree of conjugation. nih.gov This indicates that some first-pass metabolism can occur in the gut wall, although it is less extensive compared to other steroids like ethinylestradiol. nih.gov

Environmental Degradation and Biotransformation

The presence of synthetic hormones like levonorgestrel in the environment, primarily through wastewater effluent and agricultural runoff, has prompted studies into its environmental fate and degradation.

Degradation Kinetics in Environmental Matrices (e.g., Soil, Wastewater)

The degradation of levonorgestrel in environmental settings is highly dependent on the specific matrix and conditions. Laboratory microcosm studies have shown that in soil, the degradation of levonorgestrel follows first-order or double-first-order in parallel (DFOP) kinetics. drugbank.comacs.orgacs.org The half-life (DT50) of levonorgestrel in various soils has been reported to range from 4.32 to 15.9 days. acs.orgresearchgate.net

Several factors influence the rate of degradation. The process is significantly faster in non-sterile conditions compared to sterile or flooded conditions, indicating that aerobic microbial activity is the dominant driver of degradation. acs.orgnih.gov Soil characteristics also play a critical role; the degradation endpoints (DT50 and DT90) are positively correlated with the total organic carbon (TOC) content of the soil. acs.orgnih.gov Furthermore, soil water content and temperature are key factors affecting the degradation rate. acs.orgnih.gov In activated sludge from wastewater treatment, the degradation of norgestrel (B7790687) (of which levonorgestrel is the active isomer) was found to have a half-life of 12.5 days. researchgate.net

Table 2: Degradation Half-Lives (DT50) of Levonorgestrel in Environmental Matrices

| Environmental Matrix | Condition | Degradation Half-Life (DT50) | Reference |

| Various Chinese Soils | Laboratory microcosm, aerobic | 4.32 - 11.55 days | acs.org |

| Various Chinese Soils | Laboratory microcosm, aerobic | 6.77 - 15.9 days | researchgate.net |

| Activated Sludge | Laboratory, aerobic | 12.5 days (for Norgestrel) | researchgate.net |

Microbial-Mediated Degradation Pathways

Microbial action is the principal mechanism for the environmental breakdown of levonorgestrel. acs.org The degradation is primarily an aerobic process. acs.orgnih.gov Studies have implicated several groups of bacteria in the degradation of steroid hormones in soil, including Proteobacteria, Firmicutes, and Actinobacteria. researchgate.net Specifically, bacterial strains such as Comamonas testosteroni have been identified as capable of degrading steroid hormones. nih.gov

The primary transformation reactions identified during the microbial degradation of levonorgestrel in soil and activated sludge are hydrogenation and hydroxylation. researchgate.netresearchgate.net Research has identified several transformation products (TPs), although the complete mineralization pathway is complex. For instance, in studies of norgestrel degradation by bacteria from activated sludge, four distinct degradation products were identified. researchgate.net The identification of these metabolites helps in understanding the step-by-step breakdown of the levonorgestrel molecule in the environment.

Advanced Pharmaceutical Research and Formulation Science

Excipient Compatibility and Interaction Studies

The development of stable and effective dosage forms for levonorgestrel (B1675169) acetate (B1210297) necessitates a thorough understanding of its interactions with various pharmaceutical excipients. Preformulation studies are critical in identifying potential physical and chemical incompatibilities that could compromise the stability, bioavailability, and performance of the final product.

Preformulation Assessment of Drug-Excipient Interactions

Preformulation studies for levonorgestrel often involve evaluating its compatibility with a range of excipients commonly used in solid dosage forms. dntb.gov.uaresearchgate.net These assessments are crucial for selecting appropriate inactive ingredients that will not adversely affect the drug's stability over time. jocpr.com Techniques such as thermal analysis (including thermogravimetry/derivative thermogravimetry (TG/DTG) and differential scanning calorimetry (DSC)), Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, and Powder X-ray Diffraction (PXRD) are employed to detect potential interactions between levonorgestrel and excipients. dntb.gov.uaresearchgate.net

Binary mixtures of levonorgestrel with various excipients, typically in a 1:1 mass ratio, are prepared and analyzed. dntb.gov.uaresearchgate.net The results are then compared with the analyses of the pure active pharmaceutical ingredient (API) and the individual excipients to identify any changes that might indicate an interaction. dntb.gov.uaresearchgate.net

Research has shown that levonorgestrel is compatible with several common excipients at ambient temperatures. These include:

Microcrystalline cellulose dntb.gov.ua

Sodium carboxymethyl cellulose dntb.gov.ua

Calcium lactate (B86563) pentahydrate dntb.gov.ua

α-lactose monohydrate dntb.gov.ua

Talc dntb.gov.ua

However, interactions have been observed with other excipients. For instance, chemical interactions between levonorgestrel and both aspartame (B1666099) and magnesium stearate have been noted at both ambient and elevated temperatures. dntb.gov.ua With mannitol, starch, and colloidal silicon dioxide, interactions were observed upon heating, suggesting that manufacturing processes involving high temperatures should be carefully considered when using these excipients. dntb.gov.uaresearchgate.net An interaction with polyvinylpyrrolidone (B124986) (PVP) was also identified as a possibility even at ambient temperatures, warranting caution during formulation development. dntb.gov.ua

| Excipient | Compatibility with Levonorgestrel | Conditions of Observed Interaction | Analytical Techniques Used |

|---|---|---|---|

| Microcrystalline cellulose | Compatible | N/A | Thermal Analysis, ATR-FTIR, PXRD |

| Sodium carboxymethyl cellulose | Compatible | N/A | Thermal Analysis, ATR-FTIR, PXRD |

| Calcium lactate pentahydrate | Compatible | N/A | Thermal Analysis, ATR-FTIR, PXRD |

| α-lactose monohydrate | Compatible | N/A | Thermal Analysis, ATR-FTIR, PXRD |

| Talc | Compatible | N/A | Thermal Analysis, ATR-FTIR, PXRD |

| Aspartame | Incompatible | Ambient and elevated temperatures | Thermal Analysis, ATR-FTIR, PXRD |

| Magnesium stearate | Incompatible | Ambient and elevated temperatures | Thermal Analysis, ATR-FTIR, PXRD |

| Mannitol | Conditionally Incompatible | Upon heating | Thermal Analysis, ATR-FTIR, PXRD |

| Starch | Conditionally Incompatible | Upon heating | Thermal Analysis, ATR-FTIR, PXRD |

| Colloidal silicon dioxide | Conditionally Incompatible | Upon heating | Thermal Analysis, ATR-FTIR, PXRD |

| Polyvinylpyrrolidone (PVP) | Potentially Incompatible | Ambient temperature | Thermal Analysis, ATR-FTIR, PXRD |

Impact of Excipients on Formulation Stability and Performance

The choice of excipients significantly influences the stability and performance of levonorgestrel formulations. jocpr.com In long-acting drug delivery systems, such as intrauterine systems (IUSs), the interaction between levonorgestrel and the polymer matrix is a key factor in the product's performance. For instance, in polydimethylsiloxane (B3030410) (PDMS)-based IUSs, the amount of the excipient (PDMS) has been found to be a non-critical quality parameter in formulation design, as variations of up to 10% in the excipient amount did not lead to significant differences in drug release profiles. nih.gov

The addition of various additives and fillers to the polymer matrix can alter the physical properties of the formulation, which in turn affects drug release. nih.gov Incorporating substances like silica, silicone resins, silicone oil, and polyethylene glycol (PEG) can modify the crystallization kinetics of the crosslinked polymer, its viscosity, and microstructure. nih.gov Interestingly, additives that increase the hydrophobicity of the matrix and hinder PDMS crystallization have been shown to facilitate the dissolution and permeation of the lipophilic levonorgestrel. nih.gov

The microstructure of the formulation, which is influenced by the excipients and the manufacturing process, has a direct correlation with drug release kinetics. mdpi.com For example, in emulsion-based semisolid formulations, the choice of stabilizing agents and the processing parameters are crucial for achieving a product with the desired properties and long-term stability. mdpi.com

Development of Controlled and Sustained Release Systems

The therapeutic application of levonorgestrel has been significantly advanced by the development of controlled and sustained release systems. These formulations are designed to deliver the drug over an extended period, from months to years, at a controlled rate.

Research into Polymeric Matrix Systems for Drug Release

A variety of polymeric matrix systems have been investigated for the controlled release of levonorgestrel. These systems are designed to provide long-term, continuous drug delivery.

Polydimethylsiloxane (PDMS)-based Systems: PDMS is a widely used biocompatible polymer in long-acting levonorgestrel intrauterine systems (IUSs). nih.gov These non-biodegradable systems are designed to release levonorgestrel locally for several years. nih.gov The drug is incorporated into a PDMS reservoir, and its release is controlled by diffusion through the polymer matrix. nih.gov

Injectable In Situ Forming Depot (ISD) Systems: These systems consist of a biodegradable polymer, such as poly(lactide-co-glycolide) (PLGA) or polylactic acid (PLA), dissolved in a biocompatible solvent. researchgate.netnih.gov Upon injection, the solvent dissipates, and the polymer precipitates, forming a solid or semisolid depot that releases the drug over a prolonged period. researchgate.netnih.gov

Silicone Elastomer Vaginal Rings: Both matrix-type and reservoir-type vaginal rings made of silicone elastomer have been developed for the simultaneous and continuous release of levonorgestrel and other active ingredients. nih.gov In matrix-type rings, the drug is uniformly dispersed throughout the polymer, while in reservoir-type rings, a drug-loaded core is encapsulated by a rate-controlling membrane. nih.gov

Chitosan (B1678972) Microspheres in Hydrogel Matrix: A controlled release system has been developed where levonorgestrel is encapsulated in chemically cross-linked chitosan microspheres. researchgate.net These microspheres are then incorporated into a physically cross-linked and annealed polyvinyl alcohol (PVA) hydrogel matrix to further prolong the drug release. researchgate.net

Mechanistic Understanding of Release Kinetics from Advanced Formulations (e.g., Intrauterine Systems, Injectables, Vaginal Systems)

The release of levonorgestrel from advanced formulations is governed by several mechanisms, and understanding these is crucial for designing effective drug delivery systems. The most common release profiles follow zero-order (constant release rate), first-order (exponentially decreasing release rate), or Higuchi (square root of time) kinetics. nih.gov

In PDMS-based IUSs, the release mechanism is primarily based on partition and diffusion. nih.gov Strong correlations have been established between first-order release rate constants and both the drug's solubility and its partition coefficient (Log P). nih.gov The physical properties of the polymer matrix, such as higher crosslinking density and lower crystallinity, have been correlated with faster drug release. mdpi.com

For injectable ISD systems, the release mechanism is complex and can be influenced by factors such as the polymer's inherent viscosity and the drug loading. nih.gov The release kinetics from these systems can be described by various models, and accelerated release studies are often used to predict long-term performance without altering the fundamental release mechanism. researchgate.netnih.gov

In vaginal rings, reservoir-type systems generally provide a more constant release rate over a longer duration compared to matrix-type rings. nih.gov The release from reservoir systems is controlled by the diffusion of the drug through the polymeric membrane, which can be tailored to achieve a desired release profile.

Strategies for Tailoring Drug Release Rates

Several strategies are employed to tailor the release rate of levonorgestrel from controlled-release formulations to meet specific therapeutic needs.

Altering Drug Loading: The concentration of levonorgestrel within the polymeric matrix can significantly impact its release rate. In some systems, such as IUSs with high drug loading, the release rate is inversely proportional to the drug loading. nih.gov

Modifying Polymer Properties: The characteristics of the polymer matrix are a key determinant of the release profile. For PDMS-based systems, the chemical substitution and molecular weight of the polymer are critical attributes influencing in vitro performance. nih.gov Adjusting the crosslinking density and crystallinity of the polymer can also modulate the drug release rate. mdpi.com

Incorporation of Additives and Fillers: The addition of excipients such as silica, silicone resins, and silicone oil to the polymer matrix can alter its microstructure and hydrophobicity, thereby influencing the dissolution and permeation of levonorgestrel. nih.gov

Formulation Design: The design of the delivery system itself is a primary strategy for controlling release. For example, transitioning from a matrix-type to a reservoir-type vaginal ring can result in a more sustained and controlled release profile over a longer period. nih.gov

Accelerated Release Testing: The development of accelerated in vitro release methods is a crucial tool for screening and optimizing formulations. researchgate.netnih.gov By using conditions such as elevated temperature, organic solvents, and changes in pH, researchers can shorten the time required to evaluate long-term release profiles, facilitating the rapid development of new formulations with tailored release rates. researchgate.netnih.gov

| Strategy | Mechanism of Action | Examples of Application | Effect on Release Rate |

|---|---|---|---|

| Altering Drug Loading | Changes the concentration gradient driving diffusion. | Levonorgestrel Intrauterine Systems (IUS) | Inversely proportional at high drug loading. |

| Modifying Polymer Properties | Alters matrix tortuosity, porosity, and drug-polymer interactions. | PDMS-based IUSs | Higher crosslinking and lower crystallinity can increase the rate. |

| Incorporation of Additives | Modifies matrix microstructure, viscosity, and hydrophobicity. | PDMS-based IUSs | Increased hydrophobicity can facilitate dissolution and permeation. |

| Formulation Design | Changes the fundamental release mechanism (e.g., diffusion vs. erosion). | Vaginal Rings (Matrix vs. Reservoir) | Reservoir systems provide more constant, zero-order release. |

| Accelerated Release Testing | Uses stress conditions to predict long-term release profiles. | Injectable In Situ Forming Depots (ISD) | Enables rapid screening and optimization of formulations. |

Manufacturing Process Optimization and Quality Attributes

The manufacturing of drug products containing levonorgestrel acetate necessitates rigorous control over process parameters to ensure consistent quality and performance. Optimization strategies are critical, particularly for low-dose formulations where the uniformity of the active pharmaceutical ingredient (API) is paramount. Key areas of focus include the physical properties of the API, such as particle size, and the control of the blending process to guarantee that each dosage unit contains the correct amount of the drug.

Micronization, a process that reduces the particle size of a solid drug substance to the micron or sub-micron range, is a critical technique for improving the dissolution characteristics of poorly water-soluble compounds like levonorgestrel. globalresearchonline.netresearchgate.net The underlying principle, described by the Noyes-Whitney equation, is that a reduction in particle size leads to an increased effective surface area, which can enhance the dissolution rate. globalresearchonline.net For drugs classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability), such as levonorgestrel, the dissolution rate is often the rate-limiting step for absorption. globalresearchonline.net

Research has demonstrated a significant enhancement in the dissolution rate of levonorgestrel following micronization. globalresearchonline.netresearchgate.net Studies comparing non-micronized levonorgestrel with micronized material have shown a marked improvement in dissolution profiles. For instance, one study found that non-micronized levonorgestrel yielded less than 40% dissolution in the first 30 minutes, whereas formulations developed with micronized levonorgestrel produced a significantly higher rate of dissolution. globalresearchonline.net This enhancement is crucial as it can potentially lead to improved bioavailability of the oral drug product. researchgate.net

The mechanical method of micronization, commonly achieved through techniques like air jet milling, is considered an efficient and cost-effective approach to particle size reduction. globalresearchonline.net The process involves reducing solid drug particles to a size range of 1 to 10 microns. globalresearchonline.netresearchgate.net The resulting material not only dissolves faster but also shows dissolution profiles comparable to commercially available levonorgestrel products, which also utilize micronized API. researchgate.net This suggests that micronization is a standard and necessary step in the manufacturing of rapidly dissolving levonorgestrel formulations. globalresearchonline.net

The impact of particle size extends beyond oral tablets to other drug delivery systems. In silicone-based matrix devices, reducing levonorgestrel particle size from micron to nano-dimensions significantly increased the drug release percentage in formulations with a low drug load (0.25% w/w). researchgate.net This effect is attributed to the increased specific surface area available for dissolution within the polymer matrix. researchgate.net However, unexpected results have been noted in bioavailability studies; a suspension of micronized levonorgestrel showed lower bioavailability compared to a tablet, a phenomenon attributed to potential aggregation of the micronized particles due to environmental static charges, effectively increasing the particle size. fda.gov This highlights that the benefits of micronization depend on maintaining the reduced particle size within the final formulation.

Table 1: Comparative Dissolution of Micronized vs. Non-Micronized Levonorgestrel

| Formulation | Dissolution Medium | Key Finding | Reference |

| Micronized Levonorgestrel | 0.1N HCl with 0.1% Sodium lauryl sulphate | Enhanced dissolution rate compared to non-micronized material. | globalresearchonline.netresearchgate.net |

| Non-Micronized Levonorgestrel | 0.1N HCl with 0.1% Sodium lauryl sulphate | Less than 40% dissolution in the first 30 minutes. | globalresearchonline.net |

| Commercial Levonorgestrel Products | 0.1N HCl with 0.1% Sodium lauryl sulphate | Dissolved similarly to micronized Levonorgestrel and significantly higher than non-micronized. | researchgate.net |

Ensuring blend and content uniformity is a critical challenge in the manufacture of low-dose solid dosage forms, where the active pharmaceutical ingredient constitutes a very small fraction of the total tablet weight. nih.govnih.gov Inadequate mixing or segregation of powders during processing can lead to significant dose variations, compromising the safety and efficacy of the product. nih.gov Therefore, robust control strategies are essential throughout the manufacturing process.

A primary strategy involves the careful characterization and optimization of the physical properties of the API and excipients to minimize segregation potential. For low-dose drugs, dry granulation techniques like roller compaction are often employed to create granules with improved flow and compression properties, and to distribute the API more uniformly. nih.gov However, the roller compaction process itself must be meticulously controlled. Parameters such as roll force (RF), roll gap width (GW), granulating sieve size (SS), and granulator speed (GS) have a significant impact on granule properties and the distribution of the active drug within different particle size fractions. nih.gov Design of Experiments (DoE) is a powerful tool used to systematically investigate these parameters and identify an optimal operating space that minimizes potency variability across granule particle sizes. nih.gov For example, an investigation into a low-dose formulation found that higher roll force during dry granulation produced better sieve cut uniformity and tablets with improved content uniformity. nih.gov

Process Analytical Technology (PAT) offers advanced control strategies for real-time monitoring of blend uniformity. Near-infrared (NIR) spectroscopy is a widely used PAT tool that can be implemented online or in-line to monitor the blending process. researchgate.net By collecting spectra from different locations within the blender over time, it is possible to determine the point at which the blend reaches a state of homogeneity. researchgate.net This real-time data allows for dynamic control of the blending process, ensuring uniformity before proceeding to subsequent manufacturing steps and reducing reliance on traditional, off-line testing of finished dosage units. researchgate.net

For complex drug-device combination products, such as levonorgestrel-releasing intrauterine systems (IUS), manufacturing control is equally critical. nih.govnih.gov In these systems, the drug is dispersed within a polymer matrix, and process variables like mixing speed, mixing time, and curing temperature and time significantly influence drug content uniformity within the polymer reservoir. nih.gov A twin-syringe method with customized molds has been developed to manufacture these devices reproducibly. nih.gov Screening different mold materials and optimizing curing conditions are necessary to produce reservoirs with good quality characteristics, including targeted drug loading and excellent drug content uniformity within the polydimethylsiloxane (PDMS) matrix. nih.govnih.gov This ensures that each device will perform as expected over its intended long-acting duration. nih.gov

Table 2: Key Process Parameters and Their Impact on Uniformity in Low-Dose Formulations

| Manufacturing Process | Key Control Parameter | Impact on Quality Attribute | Control Strategy | Reference |

| Roller Compaction | Roll Force, Gap Width, Sieve Size | Influences granule particle size and potency distribution. | Optimization using Design of Experiments (DoE) to minimize segregation potential. | nih.gov |

| Powder Blending | Blending Time, Blender Speed | Determines the homogeneity of the API within the excipient matrix. | Real-time monitoring using Process Analytical Technology (PAT) like NIR spectroscopy. | researchgate.net |

| IUS Reservoir Fabrication | Mixing Speed, Curing Temperature/Time | Affects drug content uniformity within the polymer matrix. | Screening of process variables and mold materials to ensure reproducible quality. | nih.govnih.gov |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of levonorgestrel (B1675169) acetate (B1210297), allowing for the separation of the active ingredient from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of levonorgestrel and for the determination of any related substances. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. researchgate.netnih.gov These methods demonstrate high specificity, accuracy, and precision, making them suitable for routine quality control. researchgate.netnih.gov

A typical RP-HPLC method might utilize a C18 or C8 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a phosphate (B84403) buffer. researchgate.netnih.govresearchgate.net Detection is often carried out using a UV detector at a wavelength of around 241-242 nm or 260 nm. researchgate.netnih.govijpscr.info The retention time for levonorgestrel under specific conditions can be around 8.5 minutes or as short as 4.5 minutes, with a total run time that can be as brief as 8-15 minutes. researchgate.netnih.gov

The validation of these HPLC methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines, ensuring parameters like linearity, precision, accuracy, and specificity are within acceptable limits. researchgate.net For instance, a validated method demonstrated linearity over a concentration range of 2.6–15.6 μg/ml with a correlation coefficient (r) of 0.9999. nih.gov The precision is often confirmed by ensuring the relative standard deviation (RSD) is less than 2%. nih.gov Such methods have proven effective in quantifying levonorgestrel from complex matrices like silicone-based intrauterine devices, with drug recovery rates between 99.78% and 100.0%. nih.gov

Table 1: Example HPLC Method Parameters for Levonorgestrel Analysis

| Parameter | Condition |

| Column | Luna C18 (150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and water (50:50, v/v) nih.gov |

| Flow Rate | 1.0 ml/min nih.gov |

| Detection Wavelength | 241 nm nih.gov |

| Injection Volume | 20 µl nih.gov |

| Retention Time | ~8.5 min nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile metabolites of levonorgestrel. nih.govmdpi.com This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of various metabolic products. mdpi.com

In studies investigating the metabolism of levonorgestrel, GC-MS has been instrumental in characterizing the structure of metabolites found in biological fluids. nih.gov For instance, after administration in rats, biliary metabolites were isolated and identified. nih.gov The analysis often involves derivatization of the metabolites to increase their volatility and improve their chromatographic behavior. nih.gov The structural assignment of these metabolites is then confirmed through the interpretation of their mass spectra and comparison with authentic reference samples. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural analysis of levonorgestrel acetate and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation